![molecular formula C32H34N2O3 B329890 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329890.png)
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a dimethyl substitution on the benzodiazepine core.
準備方法
The synthesis of 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common synthetic route starts with the preparation of the benzyloxyphenyl intermediate, which is then subjected to a series of reactions to form the final benzodiazepine structure . The key steps include:
Formation of the benzyloxyphenyl intermediate: This involves the reaction of 4-benzyloxyphenol with appropriate reagents to introduce the benzyloxy group.
Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core.
Substitution reactions: Introduction of the dimethyl and methylpropanoyl groups through substitution reactions.
Industrial production methods often utilize continuous flow chemistry to enhance the efficiency and yield of the synthesis .
化学反応の分析
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxyphenyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anxiolytic and hypnotic properties.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and hypnotic effects . The molecular targets and pathways involved include the modulation of chloride ion channels and the regulation of neurotransmitter release.
類似化合物との比較
Compared to other benzodiazepines, 11-[4-(benzyloxy)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the benzyloxyphenyl group and the dimethyl substitution. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Commonly prescribed for anxiety and insomnia.
These compounds share the benzodiazepine core but differ in their substituents and pharmacological profiles.
特性
分子式 |
C32H34N2O3 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
9,9-dimethyl-5-(2-methylpropanoyl)-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O3/c1-21(2)31(36)34-27-13-9-8-12-25(27)33-26-18-32(3,4)19-28(35)29(26)30(34)23-14-16-24(17-15-23)37-20-22-10-6-5-7-11-22/h5-17,21,30,33H,18-20H2,1-4H3 |
InChIキー |
WYEZSJGZOFQIJS-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
正規SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B329807.png)
![Methyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329810.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-fluorobenzamide](/img/structure/B329815.png)
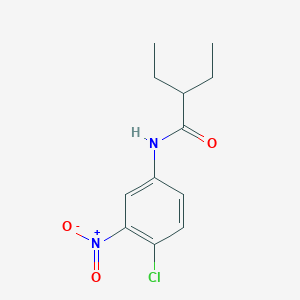
![2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide](/img/structure/B329819.png)
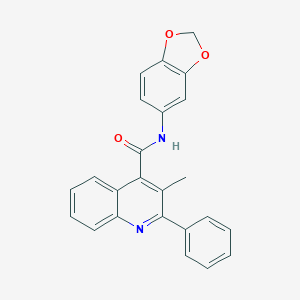
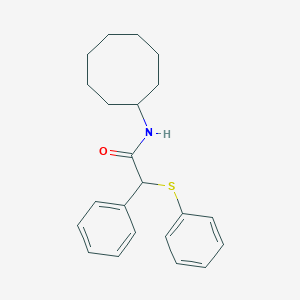
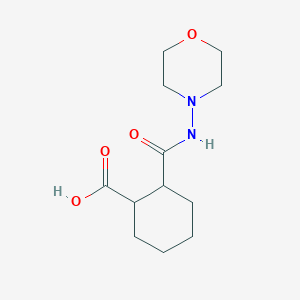
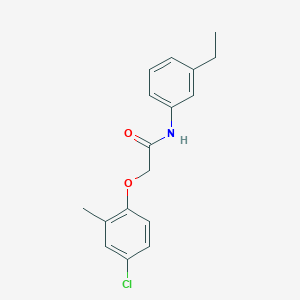
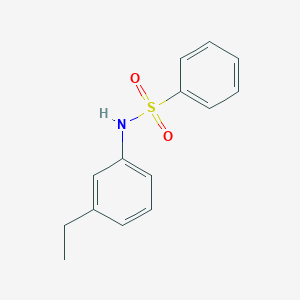
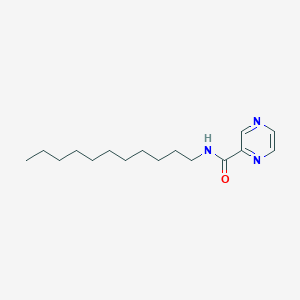
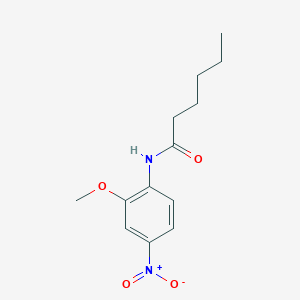
![2-(5-CHLORO-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B329829.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B329830.png)
